molecular formula C17H20N2O4 B2754391 1-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetyl)piperidine-4-carboxamide CAS No. 1203355-66-1

1-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetyl)piperidine-4-carboxamide

Cat. No.: B2754391
CAS No.: 1203355-66-1
M. Wt: 316.357
InChI Key: YFKPWCOOXZNDTN-UHFFFAOYSA-N
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Description

1-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with an acetyl group and an indene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetyl)piperidine-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetyl)piperidine-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Uniqueness: The combination of an indene derivative with a piperidine ring and an acetyl group makes this compound unique.

    Functional Uniqueness:

Properties

IUPAC Name

1-[2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c18-17(22)12-5-7-19(8-6-12)16(21)10-23-13-3-1-11-2-4-15(20)14(11)9-13/h1,3,9,12H,2,4-8,10H2,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKPWCOOXZNDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)COC2=CC3=C(CCC3=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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